Cas no 1186127-11-6 (2-Triisopropylsilyl-oxazole-5-boronic acid pinacol ester)

2-Triisopropylsilyl-oxazole-5-boronic acid pinacol ester Chemical and Physical Properties
Names and Identifiers
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- 2-Triisopropylsilyl-oxazole-5-boronic acid pinacol ester
- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[tris(isopropyl)silyl]-oxazole
- .5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-triisopropylsilanyloxazole
- .5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-triisopropylsilyloxazole
- 5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-triisopropylsilanyl-oxazole
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- MDL: MFCD16170324
Computed Properties
- Exact Mass: 351.24000
Experimental Properties
- PSA: 44.49000
- LogP: 3.85960
2-Triisopropylsilyl-oxazole-5-boronic acid pinacol ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D685032-0.25g |
2-(Triisopropylsilyl)oxazole-5-boronic Acid Pinacol Ester |
1186127-11-6 | 95% | 0.25g |
$100 | 2024-07-20 | |
eNovation Chemicals LLC | D685032-1g |
2-(Triisopropylsilyl)oxazole-5-boronic Acid Pinacol Ester |
1186127-11-6 | 95% | 1g |
$290 | 2024-07-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD627549-1g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(triisopropylsilyl)oxazole |
1186127-11-6 | 97% | 1g |
¥11949.0 | 2022-03-01 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY226346-0.25g |
Methyl 2-Chloro-6-methoxyisonicotinate |
1186127-11-6 | ≥95% | 0.25g |
¥860.0 | 2023-09-15 | |
abcr | AB289380-250 mg |
2-Triisopropylsilyl-oxazole-5-boronic acid, pinacol ester, 95%; . |
1186127-11-6 | 95% | 250 mg |
€517.20 | 2023-07-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSM684-10g |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[tris(propan-2-yl)silyl]-1,3-oxazole |
1186127-11-6 | 95% | 10g |
¥10995.0 | 2024-04-25 | |
eNovation Chemicals LLC | D685032-10g |
2-(Triisopropylsilyl)oxazole-5-boronic Acid Pinacol Ester |
1186127-11-6 | 95% | 10g |
$1320 | 2024-07-20 | |
eNovation Chemicals LLC | D685032-25g |
2-(Triisopropylsilyl)oxazole-5-boronic Acid Pinacol Ester |
1186127-11-6 | 95% | 25g |
$2090 | 2024-07-20 | |
abcr | AB289380-250mg |
2-Triisopropylsilyl-oxazole-5-boronic acid, pinacol ester, 95%; . |
1186127-11-6 | 95% | 250mg |
€210.90 | 2025-02-20 | |
Ambeed | A548549-250mg |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(triisopropylsilyl)oxazole |
1186127-11-6 | 97% | 250mg |
$94.0 | 2025-02-28 |
2-Triisopropylsilyl-oxazole-5-boronic acid pinacol ester Related Literature
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Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
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Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
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Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
Additional information on 2-Triisopropylsilyl-oxazole-5-boronic acid pinacol ester
Comprehensive Overview of 2-Triisopropylsilyl-oxazole-5-boronic acid pinacol ester (CAS No. 1186127-11-6)
2-Triisopropylsilyl-oxazole-5-boronic acid pinacol ester (CAS No. 1186127-11-6) is a highly specialized boronic acid derivative widely utilized in modern organic synthesis and pharmaceutical research. This compound belongs to the class of heterocyclic boronic esters, which are pivotal intermediates in Suzuki-Miyaura cross-coupling reactions. Its unique structural features, including the triisopropylsilyl (TIPS) protecting group and the pinacol boronate moiety, make it a versatile building block for constructing complex molecular architectures.
The growing demand for boronic acid-based reagents in drug discovery and material science has placed compounds like 2-Triisopropylsilyl-oxazole-5-boronic acid pinacol ester at the forefront of chemical innovation. Researchers frequently search for "boronic ester applications," "TIPS-protected heterocycles," and "oxazole derivatives in medicinal chemistry," reflecting its relevance in cutting-edge scientific inquiries. Its stability under various reaction conditions and compatibility with diverse functional groups further enhance its utility in high-throughput synthesis.
One of the most compelling aspects of CAS No. 1186127-11-6 is its role in the development of targeted therapeutics. Recent trends in precision medicine and small-molecule drug design have amplified interest in boronic acid compounds due to their ability to form reversible covalent bonds with biological targets. This property is exploited in proteasome inhibitors and enzyme modulators, aligning with the current focus on "next-generation pharmaceuticals" and "biocompatible catalysts" in search engine analytics.
From a synthetic chemistry perspective, the pinacol ester group in 2-Triisopropylsilyl-oxazole-5-boronic acid pinacol ester offers exceptional stability against hydrolysis while maintaining reactivity in transition-metal-catalyzed couplings. This balance addresses common laboratory challenges associated with "air-sensitive boronic acids" and "handling moisture-sensitive reagents," frequently cited pain points in organic synthesis forums. The TIPS protection strategy further ensures selective functionalization of the oxazole ring, a feature highly valued in "regioselective transformations" and "multistep synthesis optimization."
Industrial applications of this compound extend to advanced material science, particularly in the design of organic electronic components and photoactive materials. The convergence of "boron-containing conjugated systems" and "optoelectronic materials research" in recent literature underscores the compound's potential beyond traditional pharmaceutical uses. Its structural motif appears in studies exploring "molecular semiconductors" and "light-emitting diodes (LEDs)," reflecting interdisciplinary interest.
Quality control parameters for CAS No. 1186127-11-6 typically emphasize HPLC purity, NMR spectral consistency, and moisture content specifications - key search terms among procurement specialists. The compound's shelf stability and storage recommendations (often under inert atmosphere at low temperatures) are frequently addressed in technical documentation, responding to common queries about "long-term stability of boronic esters."
Emerging research directions involving this compound include its incorporation into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), where its boronic acid functionality enables dynamic covalent chemistry. This aligns with the scientific community's growing fascination with "smart porous materials" and "self-healing polymers," demonstrating the compound's adaptability to frontier technologies.
For synthetic chemists, the oxazole-boronic acid conjugate presents unique opportunities in diversity-oriented synthesis. The electron-rich nature of the oxazole ring influences the reactivity of the boronic ester, creating distinct pathways for "chemo-selective coupling reactions." This characteristic has prompted numerous studies on "heteroaryl boronate reactivity trends" and "substituent effects in cross-coupling," frequently appearing in recent conference proceedings.
Environmental and safety considerations for handling 2-Triisopropylsilyl-oxazole-5-boronic acid pinacol ester follow standard laboratory protocols for organoboron compounds. While not classified as hazardous under most regulatory frameworks, proper personal protective equipment (PPE) and ventilation measures are recommended - information often sought in "safe handling of boron reagents" searches. The compound's biodegradation profile and ecotoxicological data remain active areas of investigation, particularly for industrial-scale applications.
The commercial availability of CAS No. 1186127-11-6 through specialized chemical suppliers has expanded significantly, with procurement inquiries often focusing on "bulk quantities of specialty boronic esters" and "custom synthesis options." Market analysis indicates rising demand correlated with increased investment in bioconjugation technologies and PET tracer development, where boronic acid derivatives play crucial roles.
Future research trajectories for this compound may explore its potential in click chemistry applications and bioorthogonal reactions, particularly in conjunction with emerging catalytic systems. The scientific community's growing emphasis on "sustainable synthetic methods" and "atom-economical transformations" suggests novel applications for this structurally sophisticated boronic ester derivative.
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